![molecular formula C15H14FN3O B3139512 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one CAS No. 477846-09-6](/img/structure/B3139512.png)
6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Overview
Description
The compound “6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one” is a derivative of the 1,5-benzodiazepin-2-one structure . Benzodiazepines are known as powerful scaffolds and building blocks for the construction of a wide variety of heterocyclic compounds that play efficient roles in medicinal and industrial chemistry .
Synthesis Analysis
Benzodiazepines can be synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates . Another approach involves the use of multicomponent reactions (MCRs) as a result of their potential contribution to green and sustainable chemistry .Molecular Structure Analysis
The molecular structure of 1,5-benzodiazepin-2-one derivatives has been studied using X-ray crystallography, Hirshfeld surface analysis, and density functional theory . These studies provide insights into the crystallographic and electronic properties of these compounds .Chemical Reactions Analysis
The photochemical mechanism of 1,5-benzodiazepin-2-one has been studied using electronic structure calculations and nonadiabatic surface-hopping dynamics simulations . Three nonadiabatic decay pathways that efficiently populate the ground state from the Franck–Condon region have been proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-benzodiazepin-2-one derivatives have been studied using various techniques . These compounds have been used as fluorogenic probes for the detection of biothiols .Mechanism of Action
The mechanism of action of 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitters in the brain. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the binding of GABA to the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA neurotransmitters in the brain. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for the study of 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one. One potential direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin. Additionally, further studies are needed to determine its safety and efficacy in humans.
Scientific Research Applications
6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one has been studied for its potential applications in various scientific research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.
properties
IUPAC Name |
6-(3-fluoropropyl)-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-8-4-10-19-13-7-2-1-6-12(13)18-14-11(15(19)20)5-3-9-17-14/h1-3,5-7,9H,4,8,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDWHXZTRUYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2CCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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